molecular formula C48H54N4O16 B157213 Uroporphyrin I octamethyl ester CAS No. 10170-03-3

Uroporphyrin I octamethyl ester

Cat. No.: B157213
CAS No.: 10170-03-3
M. Wt: 943 g/mol
InChI Key: KBKZLUAVUDHBNV-UHFFFAOYSA-N
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Description

Uroporphyrin I octamethyl ester: is a derivative of uroporphyrin I, a type of porphyrin. Porphyrins are a group of organic compounds, many of which are naturally occurring. They play a crucial role in various biological processes, including oxygen transport and photosynthesis. This compound is particularly notable for its use in scientific research due to its unique chemical properties and structure.

Biochemical Analysis

Biochemical Properties

Uroporphyrin I octamethyl ester is involved in several biochemical reactions, primarily due to its structure as a porphyrin derivative. It interacts with enzymes such as uroporphyrinogen decarboxylase, which converts uroporphyrinogen I to coproporphyrinogen I. This interaction is crucial in the heme biosynthesis pathway. Additionally, this compound can bind to proteins and other biomolecules, influencing their function and stability .

Cellular Effects

This compound affects various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the expression of genes involved in the heme biosynthesis pathway. Additionally, this compound can affect cellular metabolism by interacting with enzymes and proteins involved in metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, it can inhibit uroporphyrinogen decarboxylase, affecting the conversion of uroporphyrinogen I to coproporphyrinogen I. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at -20°C, but it can degrade over time if not stored properly. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can positively influence heme biosynthesis and cellular metabolism. At high doses, it can have toxic effects, including the inhibition of key enzymes and disruption of cellular processes. These effects highlight the importance of dosage in the use of this compound in research .

Metabolic Pathways

This compound is involved in the heme biosynthesis pathway. It interacts with enzymes such as uroporphyrinogen decarboxylase and uroporphyrinogen III cosynthase. These interactions are crucial for the conversion of uroporphyrinogen I to coproporphyrinogen I and ultimately to heme. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. For example, it can bind to transport proteins that facilitate its movement across cellular membranes .

Subcellular Localization

This compound is localized within specific subcellular compartments, such as the mitochondria and endoplasmic reticulum. This localization is directed by targeting signals and post-translational modifications. The compound’s activity and function can be influenced by its subcellular localization, affecting processes such as heme biosynthesis and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of uroporphyrin I octamethyl ester typically involves the esterification of uroporphyrin I. One common method includes the use of methanol and sulfuric acid as reagents. The reaction is carried out under reflux conditions, which facilitates the conversion of carboxylic acid groups in uroporphyrin I to methyl esters .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Uroporphyrin I octamethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium ferricyanide.

    Reducing Agents: Sodium borohydride.

    Solvents: Methanol, acetic acid.

Major Products:

    Oxidation Products: Carboxylated derivatives.

    Reduction Products: Reduced porphyrin derivatives.

    Substitution Products: Functionalized porphyrin derivatives.

Scientific Research Applications

Chemistry: Uroporphyrin I octamethyl ester is used as a standard in chromatographic analyses due to its well-defined chemical properties . It is also employed in the synthesis of other porphyrin derivatives.

Biology: In biological research, this compound is used to study the role of porphyrins in biological systems. It serves as a model compound for understanding the behavior of naturally occurring porphyrins.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique fluorescence properties make it valuable in the development of fluorescent markers and sensors .

Mechanism of Action

The mechanism of action of uroporphyrin I octamethyl ester involves its interaction with light and oxygen. Upon exposure to light, the compound undergoes a photochemical reaction that generates reactive oxygen species. These reactive species can cause damage to cellular components, making the compound useful in photodynamic therapy . The molecular targets include cellular membranes and DNA, leading to cell death in targeted cancer cells.

Comparison with Similar Compounds

Uniqueness: Uroporphyrin I octamethyl ester is unique due to its high degree of methylation, which enhances its solubility and stability. This makes it particularly useful in various scientific and industrial applications where other porphyrins may not be as effective .

Properties

IUPAC Name

methyl 3-[3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-34-27(11-15-43(55)63-3)31(19-47(59)67-7)39(51-34)24-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)23-35-26(10-14-42(54)62-2)30(18-46(58)66-6)38(50-35)21-33(25)49-37/h21-24,49-50H,9-20H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKZLUAVUDHBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OC)CCC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N4O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064983
Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-, tetramethyl ester
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Molecular Weight

943.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Uroporphyrin I octamethyl ester
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CAS No.

10170-03-3
Record name Uroporphyrin I octamethyl ester
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Record name Uroporphyrin I octamethyl ester
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Record name 21H,23H-Porphine-2,7,12,17-tetraacetic acid, 3,8,13,18-tetrakis(3-methoxy-3-oxopropyl)-, 2,7,12,17-tetramethyl ester
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Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-, tetramethyl ester
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Record name Tetramethyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-21H,23H-porphine-2,7,12,17-tetrapropionate
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Record name UROPORPHYRIN I OCTAMETHYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key spectroscopic characteristics of Uroporphyrin I octamethyl ester?

A1: this compound exhibits a distinctive absorption spectrum with strong bands in the visible and near-UV regions. [] This characteristic is common to porphyrins and forms the basis for their use in spectroscopic techniques like resonance Raman spectroscopy. Specifically, the compound shows a significant enhancement of totally symmetric modes when excited at wavelengths coinciding with its B band (Soret band). [] This strong absorption also results in an intense orange fluorescence with emission maxima at 597 nm and 640 nm. []

Q2: How is this compound used in analytical separation techniques like capillary electrophoresis?

A2: Due to its known properties and availability as a standard, this compound serves as a reference compound in optimizing separation techniques for biological porphyrin methyl esters. [] For instance, researchers used it alongside other porphyrin methyl esters to investigate the impact of various organic solvents and electrophoretic modes like MEKC, MEEKC, and nonaqueous CE. [] While achieving satisfactory separation in some modes proved challenging, the research highlighted the importance of optimizing parameters like solvent composition and pH for effective separation of these compounds.

Q3: Has this compound been identified in natural sources, and if so, what is its significance?

A3: Yes, Uroporphyrin I, the parent compound of the octamethyl ester, was identified in black-lip pearls. [] Researchers extracted and purified the compound, then compared its properties with a standard this compound. [] The study confirmed the presence of Uroporphyrin I in these pearls, opening up avenues for using this compound as a potential marker for pearl identification and classification.

Q4: What is the significance of the unique structure of the heme group in Escherichia coli NADPH-sulfite reductase, and how does it compare to this compound?

A4: The heme prosthetic group of E. coli NADPH-sulfite reductase contains a unique iron tetrahydroporphyrin with eight carboxylic acid side chains, identified as an isobacteriochlorin type. [] This is different from the structure of this compound, which has a porphyrin ring and eight methyl ester side chains. The researchers utilized various spectroscopic analyses and chemical derivatizations to characterize this novel heme, ultimately proposing it to be an iron-containing methylated urotetrahydroporphyrin. [] This discovery highlighted the diverse structures and functionalities of heme groups in biological systems.

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